9-Oxa-3-azabicyclo[3.3.1]nonane
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Overview
Description
9-Oxa-3-azabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the bicyclic framework
Preparation Methods
The synthesis of 9-Oxa-3-azabicyclo[3.3.1]nonane can be achieved through various methods. One notable method involves a one-pot tandem Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors. This method yields the desired compound in good yields, up to 83% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
9-Oxa-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . Common reagents used in these reactions include nitroxyl radicals and copper catalysts. The major products formed from these reactions are typically aldehydes and ketones.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst for oxidation reactions . In biology and medicine, derivatives of 9-Oxa-3-azabicyclo[3.3.1]nonane are explored for their potential anticancer activities . Additionally, it finds applications in materials science as ion receptors and molecular tweezers .
Mechanism of Action
The mechanism by which 9-Oxa-3-azabicyclo[3.3.1]nonane exerts its effects involves its ability to act as a catalyst in oxidation reactions. The combination of iron nitrate and 9-azabicyclo[3.3.1]nonane N-oxyl enables efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones at room temperature . This process involves the activation of molecular oxygen and the subsequent transfer of oxygen atoms to the substrate.
Comparison with Similar Compounds
Similar compounds to 9-Oxa-3-azabicyclo[3.3.1]nonane include 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclic framework but differ in the heteroatoms present. The presence of sulfur and selenium in these analogues imparts different chemical properties and reactivities, making them unique in their own right.
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
9-oxa-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-8-5-7(3-1)9-6/h6-8H,1-5H2 |
InChI Key |
GUDDYFAFCAXQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)O2 |
Origin of Product |
United States |
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